1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
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Overview
Description
1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound that features a trifluoromethyl group.
Preparation Methods
The synthesis of 1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves multiple steps. One common route includes the trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often involve the use of specific reagents such as EDC, HOPO, MeCN, EtOH, and H2O . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethyl group can participate in substitution reactions, often leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.
Mechanism of Action
The mechanism by which 1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with specific enzymes and receptors, leading to its biological activity .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-containing molecules, such as:
3-trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and have similar applications in pharmaceuticals and materials science.
FDA-approved trifluoromethyl group-containing drugs: These drugs highlight the importance of the trifluoromethyl group in enhancing drug efficacy and stability.
1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione stands out due to its unique structure and the specific properties imparted by the pyrimido[5,4-e][1,2,4]triazine core.
Biological Activity
1-Ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antibacterial effects, and other pharmacological applications.
Chemical Structure
The compound belongs to the pyrimido[5,4-e][1,2,4]triazine class and features a trifluoromethylphenyl substituent. The presence of multiple functional groups suggests diverse interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimido[5,4-e][1,2,4]triazines exhibit significant anticancer properties. For instance:
- In vitro Studies : A synthesized library of similar compounds was tested against various cancer cell lines. The results showed promising activity against MDA-MB-231 (human breast cancer) cells with IC50 values indicating effective growth inhibition .
These findings suggest that the structural features of the pyrimido[5,4-e][1,2,4]triazine core may contribute to its cytotoxic effects.
Antibacterial Activity
The antibacterial potential of various triazine derivatives has been explored extensively. The compound demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Several studies reported MIC values around 256 µg/mL for certain triazine derivatives against these bacteria .
This suggests that modifications to the triazine structure can enhance antibacterial efficacy.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and DNA synthesis.
- Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells through mitochondrial pathways.
Case Studies
A notable case study involved the evaluation of a series of triazine derivatives in a preclinical model. The study highlighted:
- Tumor Growth Inhibition : The compounds were administered in vivo and resulted in significant tumor size reduction compared to control groups.
- Toxicity Assessment : Safety profiles were established showing minimal adverse effects at therapeutic doses.
Properties
Molecular Formula |
C15H12F3N5O2 |
---|---|
Molecular Weight |
351.28 g/mol |
IUPAC Name |
1-ethyl-6-methyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C15H12F3N5O2/c1-3-23-12-10(13(24)22(2)14(25)20-12)19-11(21-23)8-4-6-9(7-5-8)15(16,17)18/h4-7H,3H2,1-2H3 |
InChI Key |
HUOQOQQLBQDZPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)C(F)(F)F)C |
Origin of Product |
United States |
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